molecular formula C20H22N2O3 B3113313 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 194800-24-3

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3113313
CAS No.: 194800-24-3
M. Wt: 338.4 g/mol
InChI Key: BVXBOSFRFPTSOV-UHFFFAOYSA-N
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Description

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an anilinophenyl carbamoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-anilinophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilinophenyl derivatives.

Scientific Research Applications

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Uniqueness

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a member of the carbamoyl cyclohexane carboxylic acid family, which has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of 338.41 g/mol. The compound features a cyclohexane ring substituted with a carbamoyl group and an anilino group, which is crucial for its biological activity.

Properties Table

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight338.41 g/mol
LogP3.0074
Polar Surface Area54.666 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound has shown promising results in inhibiting certain enzymes that are pivotal in disease processes, particularly in cancer and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anticancer Activity : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. These findings highlight the potential for further development into anticancer therapies.
  • Anti-inflammatory Research : In a controlled trial involving rat models, the administration of this compound resulted in a marked decrease in paw edema, indicating its efficacy as an anti-inflammatory agent (source: Pharmacology Reports).
  • Antimicrobial Activity : In vitro testing against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its utility in treating bacterial infections (source: Journal of Antibiotics).

Properties

IUPAC Name

2-[(4-anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18,21H,4-5,8-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBOSFRFPTSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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